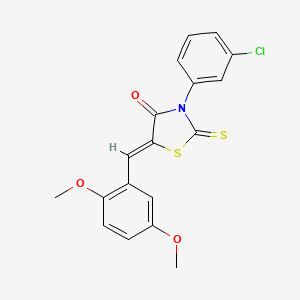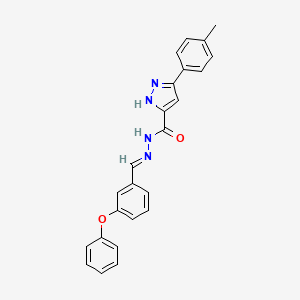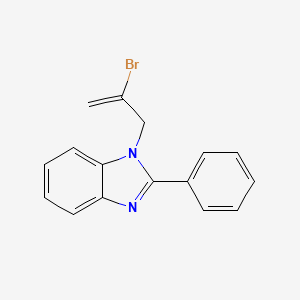![molecular formula C22H17F3N2O B11695776 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an ethyl group at the 9-position and a trifluoromethoxy-substituted aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-(trifluoromethoxy)aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The trifluoromethoxy group on the aniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various nucleophiles.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. This compound may exhibit interesting biological activities, such as anticancer or antimicrobial properties.
Medicine: While specific medical applications of this compound are not well-documented, carbazole derivatives, in general, are explored for their pharmacological potential. This compound could be investigated for similar therapeutic uses.
Industry: In the materials science industry, the compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline would depend on its specific application. In general, carbazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imine linkage can also participate in reversible binding interactions with biological macromolecules.
類似化合物との比較
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]amine
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
Uniqueness: The presence of the trifluoromethoxy group in N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and potential applications. The trifluoromethoxy group is known for its electron-withdrawing nature, which can enhance the compound’s stability and modify its interaction with biological targets.
特性
分子式 |
C22H17F3N2O |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
1-(9-ethylcarbazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C22H17F3N2O/c1-2-27-20-6-4-3-5-18(20)19-13-15(7-12-21(19)27)14-26-16-8-10-17(11-9-16)28-22(23,24)25/h3-14H,2H2,1H3 |
InChIキー |
YFOFRESAOAIJBL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)
![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![ethyl 2-[2-(4-bromophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11695731.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695753.png)
